UNC2881

Catalog No.
S547975
CAS No.
M.F
C25H33N7O2
M. Wt
463.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
UNC2881

Product Name

UNC2881

IUPAC Name

2-(butylamino)-4-[(4-hydroxycyclohexyl)amino]-N-[(4-imidazol-1-ylphenyl)methyl]pyrimidine-5-carboxamide

Molecular Formula

C25H33N7O2

Molecular Weight

463.6 g/mol

InChI

InChI=1S/C25H33N7O2/c1-2-3-12-27-25-29-16-22(23(31-25)30-19-6-10-21(33)11-7-19)24(34)28-15-18-4-8-20(9-5-18)32-14-13-26-17-32/h4-5,8-9,13-14,16-17,19,21,33H,2-3,6-7,10-12,15H2,1H3,(H,28,34)(H2,27,29,30,31)

InChI Key

NPVXOWLPOFYACO-UHFFFAOYSA-N

SMILES

CCCCNC1=NC=C(C(=N1)NC2CCC(CC2)O)C(=O)NCC3=CC=C(C=C3)N4C=CN=C4

Solubility

Soluble in DMSO, not in water

Synonyms

UNC2881, UNC-2881, UNC 2881

Canonical SMILES

CCCCNC1=NC=C(C(=N1)NC2CCC(CC2)O)C(=O)NCC3=CC=C(C=C3)N4C=CN=C4

Description

The exact mass of the compound N-(4-(1H-Imidazol-1-yl)benzyl)-2-(butylamino)-4-(((1r,4r)-4-hydroxycyclohexyl)amino)pyrimidine-5-carboxamide is 463.26957 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Search for Biological Activity

    No published research has been identified that explores the biological activity of NSC2881. Scientific databases such as PubChem and SciFinder SciFinder: do not show any associated studies investigating its potential as a drug or therapeutic agent.

  • Availability

    NSC2881 is listed on a supplier website for specialty chemicals , suggesting it may be available for research purposes. However, the lack of scientific literature associated with it suggests limited investigation into its potential applications.

Further exploration might involve:

  • Patent Search

    Patent databases might reveal intellectual property filings related to NSC2881, potentially shedding light on its intended use or mechanism of action.

  • Contacting the Supplier

    Reaching out to the supplier listed above could provide more information about the intended use or known properties of NSC2881.

UNC2881 is a selective inhibitor of the Mer receptor tyrosine kinase, which is part of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases. This compound has garnered attention for its potential therapeutic applications in various diseases, particularly those involving aberrant Mer signaling, such as certain cancers and thrombotic conditions. UNC2881 exhibits a high degree of selectivity for Mer over other TAM family members, with a reported selectivity ratio exceeding 55-fold .

The primary chemical reaction of UNC2881 involves its binding to the Mer kinase domain, leading to the inhibition of phosphorylation events that are crucial for downstream signaling pathways. Specifically, UNC2881 inhibits the phosphorylation of Mer in various cellular contexts, including acute lymphoblastic leukemia cells, with an IC50 value around 21.9 nM . This inhibition disrupts normal cellular processes such as proliferation and survival in cancer cells.

UNC2881 has demonstrated significant biological activity in preclinical models. It effectively inhibits platelet aggregation induced by collagen and has been shown to block EGF-mediated stimulation in chimeric receptors that combine elements from both Mer and epidermal growth factor receptor (EGFR) . The compound's ability to inhibit Mer signaling is particularly relevant in the context of pathologies associated with excessive platelet activation and cancer progression.

The synthesis of UNC2881 involves multiple steps that typically include the formation of key intermediates followed by coupling reactions to build the final structure. While specific detailed synthetic routes are proprietary or not fully disclosed in the literature, it generally includes:

  • Formation of Pyrimidine Core: The initial step often involves synthesizing a pyrimidine ring, which serves as a scaffold for further modifications.
  • Side Chain Modifications: Subsequent reactions introduce various functional groups to enhance potency and selectivity.
  • Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity for biological testing.

The potential applications of UNC2881 extend across several fields:

  • Cancer Therapy: Due to its ability to inhibit Mer signaling, UNC2881 is being investigated for its efficacy in treating cancers where Mer is overexpressed.
  • Thrombosis Prevention: Its role in inhibiting platelet aggregation makes it a candidate for preventing thrombotic events in patients at risk.
  • Research Tool: UNC2881 serves as a valuable tool for studying the biological roles of Mer kinase in various cellular contexts.

Interaction studies have highlighted UNC2881's specificity for the Mer kinase. It has been shown to inhibit ligand-stimulated activation effectively while sparing other related kinases within the TAM family. This selectivity is crucial for minimizing off-target effects that could lead to adverse outcomes in therapeutic settings .

Several compounds exhibit structural or functional similarities to UNC2881. Below is a comparison highlighting their uniqueness:

Compound NameSelectivityMechanismNotable Features
UNC2025ModerateInhibits AxlLess selective than UNC2881 but shares some structural features.
UNC2250HighInhibits Tyro3Similar mechanism but targets different receptor within the TAM family.
MerTK Inhibitor 1LowNon-selectiveBroad-spectrum receptor tyrosine kinase inhibitor with less specificity compared to UNC2881.
UNC2800HighInhibits MerStructural analog with similar activity but different side chains affecting potency.

UNC2881 stands out due to its exceptional selectivity for Mer kinase and its potent biological effects at low concentrations, making it a promising candidate for further development in therapeutic applications against cancers and thrombotic disorders .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.8

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

4

Exact Mass

463.26957332 g/mol

Monoisotopic Mass

463.26957332 g/mol

Heavy Atom Count

34

Appearance

White solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1: Zhang W, McIver AL, Stashko MA, Deryckere D, Branchford BR, Hunter D, Kireev D, Miley MJ, Norris-Drouin J, Stewart WM, Lee M, Sather S, Zhou Y, Di Paola JA, Machius M, Janzen WP, Earp HS, Graham DK, Frye SV, Wang X. Discovery of Mer Specific Tyrosine Kinase Inhibitors for the Treatment and Prevention of Thrombosis. J Med Chem. 2013 Nov 20. 56(23): 9693–9700. PubMed PMID: 24219778.

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